molecular formula C12H19Cl2N B1471427 1-(2-Chloro-4-methylphenyl)-3-methylbutan-1-amine hydrochloride CAS No. 2097949-73-8

1-(2-Chloro-4-methylphenyl)-3-methylbutan-1-amine hydrochloride

Cat. No. B1471427
CAS RN: 2097949-73-8
M. Wt: 248.19 g/mol
InChI Key: VKHOVZUYIMQDTP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the 3D arrangement of these atoms in space. The compound likely has a tetrahedral geometry around the nitrogen atom due to the presence of the amine group .


Chemical Reactions Analysis

Amines, such as this compound, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in acid-base reactions. The presence of the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group might make it a base, and it might be soluble in water due to the presence of polar bonds .

Scientific Research Applications

4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride has been studied for its ability to interact with various receptors in the body. It has been used in research to investigate the effects of certain drugs on the body and the mechanisms of action of those drugs. It has also been used to study the pharmacokinetics and pharmacodynamics of various compounds. Additionally, it has been used in the study of the biochemical and physiological effects of certain drugs and their potential therapeutic applications.

Mechanism of Action

4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride is thought to act as an agonist at certain receptors in the body, such as the serotonin receptors. It has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, sleep, and other functions. It has also been shown to bind to the dopamine D2 receptor, which is involved in the reward system and is associated with addiction and reinforcement.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride have been studied in both animal and human studies. In animal studies, it has been shown to have an antidepressant-like effect, as well as an anxiolytic-like effect. In humans, it has been shown to have a mild sedative effect, as well as an anti-inflammatory effect. Additionally, it has been found to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride in laboratory experiments offers several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has low affinity for other receptors in the body. However, there are some limitations to its use in laboratory experiments. It has a short half-life in the body, and it has a low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for the use of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride. One possibility is to further investigate its effects on the serotonin and dopamine systems, as well as its potential therapeutic applications. Additionally, it could be studied in combination with other compounds to investigate possible synergistic effects. It could also be studied in combination with other drugs to investigate potential interactions. Finally, it could be studied in combination with other compounds to investigate potential therapeutic applications.

Safety and Hazards

Like all chemicals, safe handling is crucial. Amines can be irritants and are often harmful if swallowed or inhaled. They can also cause burns and eye damage .

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-8(2)6-12(14)10-5-4-9(3)7-11(10)13;/h4-5,7-8,12H,6,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHOVZUYIMQDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(C)C)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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